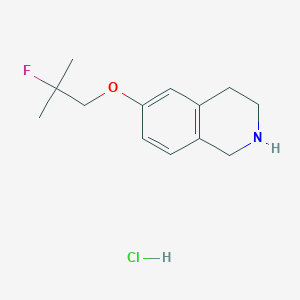

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol” is similar to the one you’re asking about . It has a molecular weight of 164.22 and its IUPAC name is 2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Fluoro-2-methylpropan-1-amine hydrochloride”, has a linear formula of C4H11ClFN .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the reaction of F- with C4H9F results in (F-•C4H9F) with a reaction enthalpy of 93.3 kJ/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, “2-Fluoro-2-methylpropan-1-amine hydrochloride” has a molecular weight of 127.59 .

Aplicaciones Científicas De Investigación

Chiral Resolution and Derivative Studies

The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a close relative of the compound , has been explored through the use of enantiomer-specific derivatives. This process involved the use of N-phthaloyl derivatives for enriching enantiomeric mixtures, showcasing the compound's potential in synthesizing optically active pharmaceutical intermediates (Bálint et al., 2000).

Pharmacological and Biological Activity

Investigations into tetrahydroisoquinoline derivatives, including compounds with structural similarities to 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have provided insights into their potential pharmacological actions. These studies highlight the diverse biological activities of tetrahydroisoquinolines, from their roles in neurotransmitter processes to their potential as anti-cancer agents. For instance, certain tetrahydroisoquinolines have been studied for their ability to inhibit tubulin polymerization, a mechanism that could be leveraged in cancer therapeutics (Gastpar et al., 1998).

Chemical Synthesis and Characterization

The synthesis and characterization of tetrahydroisoquinoline derivatives, including processes for achieving enantiomeric purity, provide a foundational understanding of their chemical properties. These studies are essential for developing new pharmaceuticals and understanding the compound's interaction with biological systems. The synthetic routes and methodologies developed for these compounds underline the importance of tetrahydroisoquinolines in medicinal chemistry research (Kmecz et al., 2001).

Potential Therapeutic Applications

Patent reviews of tetrahydroisoquinoline derivatives from 2010 to 2015 underscore their significant therapeutic potential across a range of diseases, including cancer, malaria, and central nervous system disorders. This highlights the ongoing interest in tetrahydroisoquinolines as privileged scaffolds in drug discovery, offering avenues for developing novel therapeutic agents (Singh & Shah, 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-13(2,14)9-16-12-4-3-11-8-15-6-5-10(11)7-12;/h3-4,7,15H,5-6,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUDOBNQVTXEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC2=C(CNCC2)C=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)

![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)

![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)

![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2570141.png)